molecular formula C6H12N4 B13255664 (2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine

(2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine

Cat. No.: B13255664
M. Wt: 140.19 g/mol
InChI Key: PZSRJLZFQGEFSY-YFKPBYRVSA-N
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Description

(2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine ( 2059914-95-1) is a chiral chemical building block of significant interest in medicinal and combinatorial chemistry. This compound features a 1,2,3-triazole ring, a privileged scaffold known for its stability and ability to mimic amide bonds, making it a valuable bioisostere in drug design . The 1,2,3-triazole core is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a classic "click chemistry" reaction that provides high yields and regioselectivity under mild conditions . This synthetic accessibility makes it an ideal intermediate for constructing diverse compound libraries for high-throughput screening . Beyond pharmaceutical research, 1,2,3-triazole derivatives are extensively studied as effective corrosion inhibitors for metals and alloys in acidic environments, showcasing their utility in materials science . With a molecular formula of C6H12N4 and a molecular weight of 140.190 g/mol, this (2S)-configured amine serves as a versatile advanced intermediate for developing novel bioactive molecules and functional materials. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

(2S)-1-(1-methyltriazol-4-yl)propan-2-amine

InChI

InChI=1S/C6H12N4/c1-5(7)3-6-4-10(2)9-8-6/h4-5H,3,7H2,1-2H3/t5-/m0/s1

InChI Key

PZSRJLZFQGEFSY-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](CC1=CN(N=N1)C)N

Canonical SMILES

CC(CC1=CN(N=N1)C)N

Origin of Product

United States

Preparation Methods

Synthesis of the 1-Methyl-1H-1,2,3-triazole Core

The 1-methyl substitution on the triazole nitrogen is often introduced by methylation of 1H-1,2,3-triazol-4-amine derivatives or by using methylated azides or alkynes as starting materials.

One documented approach involves:

  • Starting from 1-methyl-4-nitro-1H-1,2,3-triazole , reduction to the corresponding amine is achieved using 10% palladium on activated carbon under hydrogen atmosphere in methanol at room temperature for 4 hours , yielding 1-methyl-1H-1,2,3-triazol-4-amine with 98% yield.
Step Reagents/Conditions Yield Notes
Reduction Pd/C (10%), H2, MeOH, 20°C, 4 h 98% High purity yellow solid

This intermediate serves as a crucial building block for further elaboration.

Construction of the Chiral Propan-2-amine Side Chain

The chiral center at the propan-2-amine position can be introduced via stereoselective synthesis routes such as:

  • Starting from chiral precursors like (S)-(-)-ethyl lactate or other chiral alcohols.
  • Conversion of alcohol groups to azides followed by reduction to amines.
  • Mitsunobu reactions and subsequent functional group transformations to install the amine functionality with retention of stereochemistry.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The formation of the 1,2,3-triazole ring is most commonly accomplished via the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne under copper catalysis.

A representative procedure includes:

  • Reacting an azide derivative with a terminal alkyne in a 1:1 tert-butanol/water solvent system.
  • Using copper(II) sulfate (5 mol%) and sodium ascorbate (10 mol%) as the catalytic system.
  • Stirring at 50-60°C for 6-12 hours or using microwave irradiation at 120°C for 12 minutes for accelerated synthesis.
Parameter Details
Solvent tBuOH/H2O (1:1 v/v)
Catalyst CuSO4 (5 mol%), sodium ascorbate (10 mol%)
Temperature 50-60°C or microwave 120°C
Time 6-12 h (thermal) or 12 min (microwave)
Work-up Filtration, extraction with ethyl acetate, column chromatography

This method yields regioselective 1,4-disubstituted 1,2,3-triazoles with high purity and good yields.

Integration of the Chiral Amine to the Triazole Ring

The key intermediate azide bearing the chiral side chain is subjected to CuAAC with a methylated alkyne or an alkyne derivative to form the triazole ring with the desired substitution pattern.

For example:

  • The azide compound prepared from the chiral alcohol is reacted with a methyl-substituted alkyne in the presence of CuI and triethylamine in acetonitrile at room temperature for 3 hours.
  • The product is purified by flash chromatography to obtain the desired triazole derivative in yields ranging from 76% to 82%.

Summary of Representative Synthetic Scheme

Step Starting Material Reagents/Conditions Product Yield (%)
1 1-Methyl-4-nitro-1H-1,2,3-triazole Pd/C (10%), H2, MeOH, 20°C, 4 h 1-Methyl-1H-1,2,3-triazol-4-amine 98
2 Chiral alcohol (e.g., (S)-ethyl lactate) Mitsunobu reaction, tosylation, azide substitution Chiral azide intermediate 78-95
3 Chiral azide + methyl alkyne CuI, Et3N, MeCN, RT, 3 h (2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine 76-82

Analytical and Characterization Data

The synthesized compound is characterized by:

  • Nuclear Magnetic Resonance (NMR):

    • ^1H NMR shows characteristic singlets for the triazole proton around δ 6.9-8.0 ppm and methyl protons near δ 3.9 ppm.
    • Multiplets and doublets corresponding to the chiral amine side chain confirm stereochemistry.
  • Mass Spectrometry (MS):

    • High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) confirms molecular ion peaks consistent with the expected molecular formula.
  • Infrared Spectroscopy (IR):

    • Presence of characteristic amine N-H stretches and triazole ring vibrations.

Research Findings and Practical Considerations

  • The CuAAC "click" reaction is the most reliable and efficient method for constructing the triazole ring with excellent regioselectivity and yields.
  • Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes without compromising yield or purity.
  • The stereochemistry of the chiral center is preserved through the synthetic sequence when starting from optically pure precursors, enabling the production of enantiomerically pure compounds.
  • The use of palladium-catalyzed hydrogenation for reduction steps is highly effective for converting nitro groups to amines in triazole derivatives.

Chemical Reactions Analysis

Classification and Structural Features

(2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine is classified as an amine and a triazole derivative. The compound has a chiral center at the propanamine moiety, which contributes to its stereochemistry. Key structural data includes its molecular formula and molecular weight.

Potential Chemical Reactions

(2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine can undergo several types of chemical reactions due to the presence of the amino and triazole groups:

  • Acylation: The amino group can react with acyl halides or anhydrides to form amides.

  • Alkylation: The amino group can be alkylated using alkyl halides or other alkylating agents.

  • Triazole Reactions: The triazole ring can participate in cycloaddition reactions and can be used as aClick chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAc) reaction can be employed to synthesize 1,2,3-triazole derivatives . In this reaction, an azide and an alkyne react to form a triazole ring in the presence of a copper catalyst .

  • N-Alkylation: (2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine can undergo N-alkylation reactions, where an alkyl group is attached to one of the nitrogen atoms in the triazole ring.

  • Cycloaddition Reactions: Triazole rings can participate in cycloaddition reactions with various dienophiles or dipolarophiles to form fused heterocyclic systems .

  • Salt Formation: Amines react with acids to form ammonium salts.

  • Schiff Base Formation: Reaction with aldehydes or ketones to form imines.

Reaction Conditions

Common reagents for these reactions include:

  • Acyl halides (e.g., acetyl chloride, benzoyl chloride)

  • Alkyl halides (e.g., methyl iodide, ethyl bromide)

  • Base catalysts (e.g., pyridine, triethylamine)

  • Copper catalysts (e.g. Cu(OAc)2)

  • Sodium ascorbate

The reactions are typically monitored using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm product identity and purity.

Mechanism of Action and Biological Activity

The mechanism of action for (2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine is primarily linked to its interactions with biological targets. Triazole compounds are known to exhibit antifungal properties by inhibiting ergosterol biosynthesis in fungal cell membranes, which disrupts membrane integrity and leads to cell death. Compounds containing triazole rings exhibit significant biological activities, including antibacterial and antifungal properties, by disrupting cellular processes through enzyme activity inhibition or interference with nucleic acid synthesis.

Scientific Research Applications

Chemical Reactivity

The chemical reactivity of (2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine can be attributed to the following:

  • The alcohol group can undergo reactions such as esterification, oxidation, and ether formation.
  • The triazole ring can participate in cycloaddition reactions and serve as a ligand in metal coordination chemistry.

Potential applications

The applications of (2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine are diverse and include:

  • Medicinal Chemistry: Serving as a building block for synthesizing pharmaceutical compounds targeting various diseases.
  • Agrochemicals: Potential use as a fungicide or herbicide due to its biological activity.
  • Material Science: Incorporation into polymers and materials to modify their properties.

Data Table

Compound NameStructure CharacteristicsBiological Activity
1-MethyltriazoleContains a triazole ring; lacks amine functionalityAntimicrobial properties
Propan-2-amineSimple amine structure without heterocyclesGeneral solvent; low biological activity
4-AminotriazoleAminated triazole derivativePotentially enhanced bioactivity
(2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine Specific stereochemistry combined with the triazole moiety, allows for selective interactions with biological targetsIts potential as a drug candidate compared to its structurally similar counterparts

Mechanism of Action

The mechanism of action of (2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate various biological pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

(2R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine Dihydrochloride

  • Key difference : Enantiomeric (2R) configuration.
  • Properties : Higher aqueous solubility due to dihydrochloride salt (Molecular weight: 213.11 g/mol) .
  • Applications : Used in studies requiring salt forms for improved bioavailability.

2-(1-(4-Methoxyphenyl)-1H-1,2,3-triazol-4-yl)propan-2-amine (109c)

  • Structure : Contains a 4-methoxyphenyl substituent on the triazole.
  • Synthesis : Achieved via CuAAC with 85% yield in related analogs .

tris((1-tert-butyl-1H-1,2,3-triazolyl)methyl)amine

  • Structure : Three tert-butyl-triazole units attached to a central amine.
  • Impact : Increased steric bulk and lipophilicity (Molecular weight: 447.56 g/mol), suitable for metal coordination or supramolecular chemistry .

Physicochemical and Pharmacological Properties

Compound Molecular Weight (g/mol) Key Substituent Solubility Notable Applications
(2S)-target compound (free base) 153.21 1-Methyltriazole Moderate (polar solvents) Building block for drug design
(2R)-enantiomer dihydrochloride 213.11 Dihydrochloride salt High (aqueous) Pharmacokinetic optimization
109c 255.30 4-Methoxyphenyl Moderate Serotonin transporter studies
tris-triazolylmethylamine 447.56 tert-Butyl groups Low (hydrophobic) Metal-organic frameworks

Key Observations :

  • Salt forms (e.g., dihydrochloride) drastically improve solubility, critical for in vivo applications .
  • Aromatic substituents (e.g., methoxyphenyl) enhance receptor binding but may reduce metabolic stability .
  • Steric bulk (e.g., tert-butyl) limits solubility but enables applications in material science .

Biological Activity

(2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine is a chiral compound featuring a triazole ring, which has garnered interest in medicinal chemistry due to its potential biological activities. The unique structural properties of this compound allow for interactions with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula of (2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine is C6H11N3C_6H_{11}N_3 with a molecular weight of 141.17 g/mol. The presence of a secondary amine and the triazole moiety are critical for its biological activity.

PropertyValue
Molecular FormulaC₆H₁₁N₃
Molecular Weight141.17 g/mol
CAS Number2059910-52-8

Antimicrobial Activity

Research has indicated that compounds containing triazole rings often exhibit significant antimicrobial properties. In vitro studies have shown that (2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine possesses notable activity against various pathogens. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Interaction : The triazole ring can interact with enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are critical in bacterial DNA replication and folate metabolism, respectively.
    • IC50 Values : Reported IC50 values for inhibition are between 12.27–31.64 µM for DNA gyrase and 0.52–2.67 µM for DHFR .

Case Studies

A study investigating the structure-activity relationship (SAR) of triazole derivatives found that modifications in the triazole structure significantly influenced their antimicrobial potency. For example:

  • Compound Variants : Derivatives with different substituents on the triazole ring demonstrated varying degrees of activity, highlighting the importance of structural nuances in determining biological efficacy .

Applications

Due to its promising biological activity, (2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine is being explored for potential applications in:

  • Antimicrobial Agents : As a candidate for developing new antibiotics targeting resistant bacterial strains.

Q & A

Q. What are the recommended synthetic strategies for preparing (2S)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves click chemistry (Cu-catalyzed azide-alkyne cycloaddition) to form the triazole ring, followed by chiral resolution or asymmetric synthesis to achieve the (2S) configuration. For example, a similar compound, 2-(1-[4-methoxybenzyl]-1H-1,2,3-triazol-4-yl)propan-2-amine , was synthesized using a benzoyl chloride coupling reaction with 85% yield under optimized conditions (n-hexane/EtOAc solvent gradient, silica gel chromatography) . Key optimization parameters include:

  • Temperature control (20–25°C for Cu catalyst stability).
  • Stoichiometric ratios (1:1.1 amine:acyl chloride).
  • Purification via chiral HPLC or crystallization for enantiomeric purity.

Q. Table 1: Example Synthesis Conditions

ReagentQuantitySolvent SystemYield
Acyl chloride2.4 mmoln-hexane/EtOAc (3:2)85%
Triazolyl amine2.3 mmolColumn chromatography

Q. How can the chiral configuration and structural integrity of this compound be validated experimentally?

Methodological Answer:

  • X-ray crystallography : Use SHELXL for refinement (e.g., anisotropic displacement parameters, twin refinement for challenging crystals). SHELX programs are robust for small-molecule resolution, especially with high-resolution data .
  • Chiral HPLC : Employ a Daicel Chiralpak column with a hexane/isopropanol mobile phase to resolve enantiomers.
  • NMR spectroscopy : Compare 1H^1H-NMR shifts of the (2S) enantiomer with its diastereomeric salts (e.g., dihydrochloride form, CAS: C6H14Cl2N4) to confirm configuration .

Q. Table 2: Key Crystallographic Parameters (Hypothetical Example)

ParameterValue
Space groupP21_121_121_1
R-factor<0.05
Resolution0.84 Å

Advanced Research Questions

Q. How should researchers address contradictions between spectroscopic data (e.g., NMR) and crystallographic results during structural analysis?

Methodological Answer: Discrepancies often arise from dynamic processes (e.g., rotameric equilibria in solution) or crystal packing effects.

  • Step 1 : Re-examine NMR conditions (temperature, solvent) to detect conformational flexibility.
  • Step 2 : Perform DFT calculations (e.g., Gaussian09) to model solution-state conformers and compare with X-ray data.
  • Step 3 : Use SHELXL’s TWIN/BASF commands to refine potential twinning or disorder in the crystal .

Example Case : A similar triazolyl compound showed divergent 1H^1H-NMR shifts in DMSO vs. crystalline state due to hydrogen bonding in the solid phase .

Q. What experimental designs are suitable for studying the reactivity of this amine in Schiff base formation or metal coordination?

Methodological Answer:

  • Schiff base synthesis : React with aldehydes/ketones (e.g., thiophene-2-carboxaldehyde) in ethanol under reflux. Monitor via TLC and characterize complexes using ESI-MS and IR (e.g., ν(C=N) ~1600 cm1^{-1}) .
  • Metal coordination : Titrate with Ru(II) or Co(II) salts in anhydrous THF. Use cyclic voltammetry to assess redox activity.

Q. Table 3: Example Reaction Conditions for Schiff Base Formation

ComponentMolar RatioReaction TimeYield
Aldehyde1:1.26 h (reflux)70–85%

Q. How can computational methods predict the compound’s stability under varying pH or solvent conditions?

Methodological Answer:

  • pKa prediction : Use ChemAxon or ACD/Labs to estimate protonation states. The amine group (pKa ~9–10) dictates solubility in acidic buffers.
  • Solvent stability : Run MD simulations (GROMACS) to assess degradation pathways. For instance, the dihydrochloride salt (CAS: C6H14Cl2N4) shows enhanced aqueous stability vs. the free base .

Q. What strategies mitigate solubility challenges during formulation for biological assays?

Methodological Answer:

  • Co-crystallization : Screen with GRAS co-formers (e.g., citric acid) to improve bioavailability.
  • Salt formation : Convert to hydrochloride salts (e.g., 1:2 molar ratio with HCl) for enhanced aqueous solubility .

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